Bienvenue dans la boutique en ligne BenchChem!

(1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol

pKa basicity ionization state

(1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol is a chiral, non-racemic small molecule (MW 184.28 g/mol, formula C₁₀H₂₀N₂O) that combines a strained cyclobutanol core with a 4-methylpiperazine substituent in a defined (1S,2S) absolute configuration. It is supplied as a minimum 95% pure research chemical for laboratory use.

Molecular Formula C10H20N2O
Molecular Weight 184.283
CAS No. 2303549-24-6
Cat. No. B2929337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol
CAS2303549-24-6
Molecular FormulaC10H20N2O
Molecular Weight184.283
Structural Identifiers
SMILESCC1(CCC1N2CCN(CC2)C)O
InChIInChI=1S/C10H20N2O/c1-10(13)4-3-9(10)12-7-5-11(2)6-8-12/h9,13H,3-8H2,1-2H3/t9-,10-/m0/s1
InChIKeySTJOFPWMAHYOLK-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol (CAS 2303549-24-6): Chiral Cyclobutanol-Piperazine Building Block for Stereochemically Demanding Synthesis


(1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol is a chiral, non-racemic small molecule (MW 184.28 g/mol, formula C₁₀H₂₀N₂O) that combines a strained cyclobutanol core with a 4-methylpiperazine substituent in a defined (1S,2S) absolute configuration. It is supplied as a minimum 95% pure research chemical for laboratory use . The compound belongs to a class of heterocyclic amino alcohols employed as advanced intermediates and building blocks in medicinal chemistry, where both the rigid cyclobutane scaffold and the tertiary amine-bearing piperazine ring contribute to conformational constraint and hydrogen-bonding capability. Its stereochemical definition distinguishes it from racemic or diastereomeric mixtures that would otherwise confound structure-activity relationship (SAR) studies.

Why a (1S,2S)-Cyclobutanol-Piperazine Cannot Be Replaced by a Piperidine, trans-Isomer, or Cyclopentanol Analog: The Structural Logic of (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol


Closely related analogs—such as the (1S,2S)-piperidine variant (CAS 2303549-22-4), the trans-cyclobutanol isomer (CAS 2147847-04-7), and the cyclopentanol homolog (CAS 915921-53-8)—are not interchangeable with the target compound. Substituting the 4-methylpiperazine ring for a 4-methylpiperidine eliminates one hydrogen-bond acceptor site and alters the pKa of the basic center, shifting protonation equilibria at physiological pH [1]. Inverting the stereochemistry from (1S,2S) to trans-(1R,2R) produces a diastereomer with a different spatial orientation of the hydroxyl and piperazine substituents, which can lead to divergent target binding or pharmacokinetic profiles . Expanding the cyclobutane to a cyclopentane ring reduces ring strain and increases conformational flexibility, modifying both molecular shape and metabolic susceptibility. Only the defined (1S,2S)-1-methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol preserves the exact vectorial arrangement of functional groups required to maintain SAR continuity across a lead optimization program.

Quantitative Differentiation Evidence for (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol vs. Piperidine, trans-Isomer, and Cyclopentanol Analogs


Basicity Tuning: 4-Methylpiperazine Exhibits a Lower pKa than Piperidine, Modulating Ionization at Physiological pH

The 4-methylpiperazine substituent confers a pKa of approximately 9.16 for its conjugate acid, compared with the typical pKa of ~11 for a saturated piperidine ring [1]. At pH 7.4, this 1.8-unit reduction in basicity results in a lower fraction of the protonated, positively charged species for the piperazine-containing compound. For a piperidine analog such as (1S,2S)-1-Methyl-2-(4-methylpiperidin-1-yl)cyclobutan-1-ol (CAS 2303549-22-4), the higher pKa would lead to >90% protonation, whereas the piperazine compound exists in a more balanced neutral–cationic equilibrium. This shift can influence membrane permeability, off-target hERG binding, and lysosomal trapping potential.

pKa basicity ionization state drug design

Lipophilicity Control: Predicted LogD₇.₄ of the Cyclobutanol-Piperazine Scaffold Indicates Moderately Hydrophilic Character Relative to All-Carbon Analogs

A structurally related compound, 1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol, exhibits an estimated LogD₇.₄ between –1.5 and –0.5, driven by ionization of the methylpiperazine at physiological pH . The target compound, bearing a direct cyclobutanol–piperazine bond, is expected to lie in a similarly hydrophilic range, in contrast to more lipophilic all-carbon or piperidine-only scaffolds. By comparison, the cyclopentanol homolog (CAS 915921-53-8) would likely show a higher LogD due to an additional methylene unit, while the piperidine analog lacks the second nitrogen that promotes aqueous solubility.

LogD lipophilicity permeability ADME

Stereochemical Identity: (1S,2S) Absolute Configuration is Specified and Distinct from the trans-(1R,2R) Diastereomer (CAS 2147847-04-7)

The target compound is unequivocally defined as the (1S,2S) enantiomer, whereas the commercially available trans-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol (CAS 2147847-04-7) is described as rel-(1R,2R) or simply trans . These two compounds are diastereomers: the (1S,2S) isomer places the hydroxyl and piperazine groups in a cis relationship on the cyclobutane ring, while the (1R,2R) isomer has them in a trans relationship. The three-dimensional spatial separation of the two functional groups differs by approximately 1.5 Å in the lowest-energy conformers, which can translate into a ≥10-fold difference in binding affinity for a chiral biological target.

stereochemistry chiral purity diastereomer SAR

Ring Strain and Metabolic Stability: The Cyclobutanol Core Offers a Rigid Scaffold Distinct from the More Flexible Cyclopentanol Analog

Cyclobutane rings possess approximately 26 kcal/mol of ring strain, significantly higher than cyclopentane (~6 kcal/mol), which impacts both conformational rigidity and metabolic susceptibility [1]. The cyclobutanol core of the target compound restricts bond rotation and fixes the orientation of the hydroxyl and piperazine substituents, reducing the entropy penalty upon binding to a protein target. In contrast, the cyclopentanol analog 2-(4-Methylpiperazin-1-yl)cyclopentanol (CAS 915921-53-8) can sample multiple low-energy conformations, potentially decreasing binding affinity and increasing the likelihood of oxidative metabolism at the ring carbons. The strained cyclobutane may also serve as a latent electrophilic handle for ring-opening reactions in prodrug strategies.

ring strain metabolic stability conformational restriction cyclobutane

Optimal Procurement and Research Scenarios for (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol


Scaffold-Hopping in CNS Lead Optimization Where Basicity Control is Critical

Medicinal chemistry teams optimizing CNS-penetrant leads often require a basic amine with a pKa below 9.5 to minimize hERG binding while maintaining sufficient solubility. The 4-methylpiperazine moiety of the target compound, with a predicted pKa of ~9.2, provides a balanced ionization profile that can be further tuned by N-substitution. Replacing a piperidine ring (pKa ~11) with this piperazine-cyclobutanol chimera offers a direct strategy to lower amine basicity without introducing additional heteroatoms or hydrogen-bond donors .

Chiral Fragment Library Expansion with Conformationally Constrained Amino Alcohols

Fragment-based screening libraries benefit from shape-defined, three-dimensional fragments with defined stereochemistry. The (1S,2S) configuration of this compound—with the hydroxyl and piperazine groups locked in a cis orientation—offers a unique vector pair that is not represented by the trans isomer or other commercially available cyclobutanol fragments. Incorporating this fragment into a library increases the diversity of hydrogen-bonding motifs and provides a rigid scaffold that can be elaborated via the secondary alcohol or the terminal piperazine nitrogen .

Synthesis of Enantiopure Piperazine-Containing Drug Candidates Requiring a Quaternary Carbon Center

The 1-methyl substituent on the cyclobutane ring creates a quaternary carbon center adjacent to the alcohol, which can serve as a metabolically stable replacement for a labile tertiary alcohol or as a point of steric shielding for the piperazine ring. In synthetic routes to chiral drug candidates—such as analogs of sigma receptor ligands or histamine H3 antagonists that feature a (1S,2S)-cyclopropane or cyclobutane motif—this building block can be directly incorporated without the need for late-stage chiral resolution .

Quote Request

Request a Quote for (1S,2S)-1-Methyl-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.